5,7-Diacetoxy-3,4',8-trimethoxyflavone
Overview
Description
5,7-Diacetoxy-3,4’,8-trimethoxyflavone is a flavonoid compound with the molecular formula C22H20O9 and a molecular weight of 428.39 g/mol . It is characterized by the presence of acetoxy and methoxy groups attached to the flavone core structure. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.
Scientific Research Applications
5,7-Diacetoxy-3,4’,8-trimethoxyflavone has several scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of 5,7-Diacetoxy-3,4’,8-trimethoxyflavone is cAMP phosphodiesterase (cAMP-PDE) . This enzyme plays a crucial role in cellular signal transduction by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that transfers the effects of hormones like glucagon and adrenaline, which cannot pass through the cell membrane.
Mode of Action
5,7-Diacetoxy-3,4’,8-trimethoxyflavone interacts with its target, cAMP-PDE, by inhibiting its activity . This inhibition prevents the breakdown of cAMP, leading to an increase in cAMP levels within the cell. Elevated cAMP levels amplify the response of the cell to hormones, enhancing various cellular processes regulated by these hormones.
Biochemical Pathways
The compound’s action on cAMP-PDE affects the cAMP-dependent pathway . By inhibiting cAMP-PDE and thus increasing cAMP levels, the compound enhances the cellular response to hormones. This can lead to various downstream effects, such as increased glucose uptake, enhanced lipolysis, and amplified response to glucagon and adrenaline.
Result of Action
The molecular effect of the compound’s action is the increased level of cAMP within the cell . On a cellular level, this can lead to amplified responses to hormones and enhanced regulation of processes such as glucose uptake and lipolysis. The exact cellular effects can vary depending on the specific cell type and the hormones involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diacetoxy-3,4’,8-trimethoxyflavone typically involves the acetylation of 5,7-dihydroxy-3,4’,8-trimethoxyflavone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete acetylation.
Industrial Production Methods
Industrial production of 5,7-Diacetoxy-3,4’,8-trimethoxyflavone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,7-Diacetoxy-3,4’,8-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-3,4’,8-trimethoxyflavone: The non-acetylated form of the compound.
5,7-Dimethoxyflavone: Lacks the acetoxy groups present in 5,7-Diacetoxy-3,4’,8-trimethoxyflavone.
3,4’,5,7-Tetramethoxyflavone: Contains an additional methoxy group compared to 5,7-Diacetoxy-3,4’,8-trimethoxyflavone.
Uniqueness
5,7-Diacetoxy-3,4’,8-trimethoxyflavone is unique due to its specific acetoxy and methoxy group arrangement, which contributes to its distinct chemical and biological properties. This unique structure allows it to interact differently with biological targets compared to similar compounds.
Properties
IUPAC Name |
[7-acetyloxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O9/c1-11(23)29-15-10-16(30-12(2)24)20(27-4)21-17(15)18(25)22(28-5)19(31-21)13-6-8-14(26-3)9-7-13/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVJLPXCFDHGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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